Spiro[cyclopropane-1,2'-indene]-1',3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indene moiety at a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with cyclopropane-containing reagents in the presence of a catalyst. For example, the reaction of indene with diazomethane under photochemical conditions can yield the desired spiro compound .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,2’-indene]-1’,3’-dione may involve scalable synthetic routes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopropane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or cyclopropane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[cyclopropane-1,2’-indene]-1’,3’-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
Spiro[cyclopropane-1,2’-indene]-1’,3’-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indene-1,2’-pyrrolidine]-1’,3’-dione: Similar spirocyclic structure but with a pyrrolidine ring instead of a cyclopropane ring.
Spiro[indene-1,2’-oxindole]-1’,3’-dione: Contains an oxindole ring fused to the indene moiety.
Spiro[indene-1,2’-quinoxaline]-1’,3’-dione: Features a quinoxaline ring in place of the cyclopropane ring.
Uniqueness
Spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its cyclopropane ring, which imparts significant ring strain and unique reactivity compared to other spirocyclic compounds. This makes it a valuable compound for studying spirocyclic chemistry and developing new materials and bioactive molecules .
Eigenschaften
CAS-Nummer |
74057-38-8 |
---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C11H8O2/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-11/h1-4H,5-6H2 |
InChI-Schlüssel |
AESKXSMNWUJKND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.